molecular formula C8H9ClN2O B2555933 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde;hydrochloride CAS No. 2287344-39-0

2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde;hydrochloride

Cat. No. B2555933
CAS RN: 2287344-39-0
M. Wt: 184.62
InChI Key: FRAPANPUVJRMTJ-UHFFFAOYSA-N
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Description

“2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde;hydrochloride” is a derivative of 1H-pyrrolo[2,3-b]pyridine . It has been reported that these derivatives have potent activities against FGFR1, 2, and 3 . This makes them an attractive strategy for cancer therapy .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives involves targeting FGFRs . The 5-position of 1H-pyrrolo[2,3-b]pyridine is close to G485, a group which could provide a hydrogen bond acceptor with suitable size was introduced into the 5-position of 1H-pyrrolo[2,3-b]pyridine ring .


Molecular Structure Analysis

The molecular formula of 1H-Pyrrolo[2,3-b]pyridine is C7H6N2 . The structure is available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

The 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activities against FGFR1, 2, and 3 . Among them, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a melting point of 78-83 °C . It is slightly soluble in water . The compound is a pale yellow solid .

Mechanism of Action

The mechanism of action of 1H-pyrrolo[2,3-b]pyridine derivatives involves the inhibition of the FGFR signaling pathway . This pathway plays an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .

Safety and Hazards

The safety information for “2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde;hydrochloride” indicates that it is non-combustible, acute toxic Cat.3 / toxic hazardous materials causing chronic effects .

Future Directions

The research has been developing a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects . These derivatives represent an attractive strategy for cancer therapy .

properties

IUPAC Name

2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O.ClH/c11-5-6-3-7-1-2-9-8(7)10-4-6;/h3-5H,1-2H2,(H,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRAPANPUVJRMTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=N2)C=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2287344-39-0
Record name 1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carbaldehyde hydrochloride
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